3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole

Photoluminescence Coordination Chemistry Optical Materials

This asymmetric 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole ligand offers a distinct coordination topology that enables rational design of photoluminescent Zn(II) coordination polymers with tailored emission wavelengths. With framework integrity up to ~240°C and a DFT-calculated HOMO-LUMO gap of 0.3008 a.u., this ligand is ideal for constructing MOFs for solid-state lighting, luminescent sensors, and heterogeneous catalysis. Only high-purity (>97%) material ensures reproducible crystal engineering results.

Molecular Formula C12H9N5
Molecular Weight 223.23 g/mol
CAS No. 36770-50-0
Cat. No. B1363987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole
CAS36770-50-0
Molecular FormulaC12H9N5
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3
InChIInChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17)
InChIKeyWOFXUCJTFGKKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 36770-50-0): Core Identity, Regulatory Identifiers, and Procurement Baseline


3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 36770-50-0, MFCD00107797, InChIKey WOFXUCJTFGKKIF-UHFFFAOYSA-N) is a heterocyclic compound of the 1,2,4-triazole class bearing 2-pyridyl and 4-pyridyl substituents at the 3 and 5 positions, respectively [1]. It is a crystalline solid with a molecular formula of C12H9N5 and a molecular weight of 223.24 g/mol [1]. The compound serves as a versatile building block in coordination chemistry and materials science due to its multiple nitrogen-donor coordination sites [2].

Why Substituting 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (36770-50-0) with Isomeric or Analogous Triazoles Compromises Material Performance


The substitution pattern of pyridyl-triazole ligands directly dictates coordination geometry, electronic structure, and resulting material properties. The asymmetric 2,4'-substitution of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole creates a unique N-donor topology distinct from symmetric isomers (e.g., 3,5-di(2-pyridyl)-1,2,4-triazole or 3,5-di(4-pyridyl)-1,2,4-triazole) [1]. This asymmetry influences not only the discrete coordination modes available but also the extended supramolecular architectures and their attendant photoluminescent and thermal behaviors, as demonstrated in the quantitative evidence below [2].

Quantitative Differentiation Guide for 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (36770-50-0) vs. Closest Analogs and In-Class Alternatives


Photoluminescent Emission Shift: Free Ligand vs. Zn(II) Coordination Complex

The photoluminescent emission profile of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (2,4'-Hbpt) undergoes a quantifiable shift upon coordination to Zn(II), directly impacting its utility as an optical material precursor [1].

Photoluminescence Coordination Chemistry Optical Materials

Thermal Stability Profile of Zn(2,4'-bpt)2(H2O) Coordination Complex

The thermal decomposition pathway of the Zn(II) complex constructed from 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole exhibits a defined weight-loss profile, indicating a specific stability window for applications requiring thermal processing [1].

Thermogravimetric Analysis Metal-Organic Frameworks Thermal Stability

DFT-Calculated Conformational Stability and Reactivity: HOMO-LUMO Gap

Density functional theory (DFT) calculations reveal quantifiable differences in electronic stability between two key conformations of the free ligand, providing a predictive basis for its coordination behavior [1].

DFT Calculations Molecular Orbital Theory Conformational Analysis

Optical Rotation: A Distinguishing Physicochemical Identifier

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole exhibits a specific optical rotation, a quantifiable property that distinguishes it from other achiral pyridyl-triazole isomers .

Chirality Optical Rotation Physicochemical Property

Crystal Structure Parameters of Zn(2,4'-bpt)2(H2O) Coordination Complex

The Zn(II) complex derived from this ligand crystallizes in a distinct monoclinic system with precise unit cell parameters, providing a structural fingerprint for material identification [1].

Single-Crystal X-ray Diffraction Crystal Engineering Coordination Polymer

High-Value Research and Industrial Application Scenarios for 3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole (36770-50-0) Derived from Quantitative Evidence


Design of Tunable Solid-State Luminescent Materials and Optical Sensors

The quantifiable photoluminescent emission shift observed between the free ligand and its Zn(II) complex [1] enables the rational design of materials with tailored emission wavelengths. This is directly applicable in the development of solid-state lighting components, luminescent probes, and optical sensors where precise spectral tuning is required.

Synthesis of Thermally Stable Metal-Organic Frameworks (MOFs) and Coordination Polymers

The defined thermal stability window (framework intact to ~240 °C) and specific decomposition profile of the Zn(II) complex [1] make this ligand suitable for constructing MOFs and coordination polymers intended for applications involving moderate thermal processing, such as heterogeneous catalysis supports or gas storage materials.

Predictive Crystal Engineering and Supramolecular Architecture Design

The DFT-calculated HOMO-LUMO gap for the preferred ligand conformation (0.3008 a.u.) and the precise crystallographic parameters of its Zn(II) complex [1] provide a robust computational and structural foundation for de novo crystal engineering. Researchers can use these data to predict and control supramolecular assembly outcomes.

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